2-Fluoroethanimidamide hydrochloride
Overview
Description
2-Fluoroethanimidamide hydrochloride is a chemical compound with the molecular formula C2H6ClFN2 . It has gained attention in the scientific community for its potential applications in various fields.
Molecular Structure Analysis
The linear formula of this compound is C2H5FN2.ClH . The InChI code is 1S/C2H5FN2.ClH/c3-1-2(4)5;/h1H,4-5H2;1H and the InChI key is GMAODHKNGUQVGO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 112.53 .Scientific Research Applications
Fluorinated Compounds in Biomedical Applications
Fluoropolymers and fluorinated compounds have gained attention in biomedical fields due to their unique properties such as hydrophobicity, chemical stability, and bio-inertness. They have been utilized in various applications including gene delivery, drug delivery, imaging, photodynamic therapy, and tissue engineering. The synthesis and application of fluorinated compounds often involve intricate chemical processes and have been explored for their potential in enhancing the performance of biomedical materials (Lv & Cheng, 2021).
Transition-Metal-Free Synthesis Techniques
In the realm of organic synthesis, methods that do not require transition metals are of significant interest due to their environmental and economic benefits. For instance, an efficient catalyst-free method has been developed for synthesizing 2-aminopyridine derivatives through nucleophilic substitution and hydrolysis, using inexpensive acetamidine hydrochloride as the ammonia source. This approach highlights the potential for high-yield, chemoselective synthesis with wide substrate adaptability, which could be relevant for synthesizing or modifying compounds like 2-Fluoroethanimidamide hydrochloride (Li et al., 2018).
Practical Synthesis of Fluorinated Thiazole Derivatives
The synthesis of fluorinated thiazole derivatives, such as 2-amino-5-fluorothiazole hydrochloride, has been reported with practical applications in mind. This synthesis involves a series of reactions that yield the target compound efficiently and without the need for chromatographic purification, demonstrating the feasibility of large-scale production. Such methodologies can be pivotal for the synthesis and application of related fluorinated compounds in various scientific research domains (Briner et al., 2006).
Properties
IUPAC Name |
2-fluoroethanimidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FN2.ClH/c3-1-2(4)5;/h1H2,(H3,4,5);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXWDHVXNWKIHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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